Bis(3-methylpentyl) Phthalate
Description
Bis(3-methylpentyl) phthalate is a phthalate ester characterized by branched 3-methylpentyl side chains. Phthalates are widely used as plasticizers to enhance flexibility in polymers like polyvinyl chloride (PVC). These compounds share functional roles but differ in environmental persistence, toxicity, and regulatory status.
Properties
IUPAC Name |
bis(3-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-15(3)11-13-23-19(21)17-9-7-8-10-18(17)20(22)24-14-12-16(4)6-2/h7-10,15-16H,5-6,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUCXFSYDHRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334055 | |
| Record name | Bis(3-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911235-36-4 | |
| Record name | Bis(3-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylpentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base, resulting in the formation of phthalic acid and 3-methylpentanol.
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Key Applications
-
Plasticizers in Polymer Manufacturing
- Function : Bis(3-methylpentyl) phthalate is mainly used as a plasticizer to enhance the flexibility and workability of PVC and other polymers.
- Products : It is prevalent in products like flooring materials, wall coverings, cables, and automotive components.
- Market Share : Phthalates accounted for approximately 65% of global plasticizer consumption in 2017, with a projected increase in demand despite regulatory scrutiny .
- Cosmetics and Personal Care Products
-
Medical Applications
- Usage : This compound is utilized in medical devices such as intravenous bags and tubing due to its biocompatibility and flexibility.
- Regulatory Considerations : The use of phthalates in medical applications is subject to stringent regulations due to potential health risks associated with exposure .
-
Environmental Monitoring
- Research Focus : Studies have investigated the environmental impact of this compound, particularly its persistence in ecosystems and potential for bioaccumulation.
- Findings : Phthalates have been detected in various environmental matrices, including water bodies and sediments, raising concerns about their ecological effects .
Case Study 1: Exposure Assessment
A comprehensive study assessed human exposure to various phthalates through biomonitoring. The findings indicated significant urinary excretion levels of this compound metabolites among participants after controlled exposure scenarios . This study underscores the importance of evaluating human health risks associated with phthalate exposure.
Case Study 2: Toxicological Implications
Research highlighted the reproductive toxicity of this compound through its metabolites affecting testosterone levels. This case study involved an assessment framework that integrated exposure data with toxicological outcomes to evaluate potential risks to male reproductive health . The results contributed to ongoing regulatory efforts aimed at understanding the cumulative risks posed by multiple phthalates.
Environmental Impact and Regulatory Landscape
The environmental persistence of this compound raises significant concerns regarding its impact on wildlife and human health. Regulatory agencies worldwide are increasingly scrutinizing the use of phthalates due to their potential endocrine-disrupting properties. In response to these concerns, alternative plasticizers are being explored to mitigate environmental risks while maintaining product performance .
Mechanism of Action
Bis(3-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This disruption can lead to adverse effects on the reproductive, endocrine, and nervous systems. The compound’s lipophilic nature allows it to accumulate in biological tissues, where it can exert its toxic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Bis(3-methylpentyl) phthalate (C₁₆H₂₂O₄, molecular weight ~278.3 g/mol) has a shorter branched alkyl chain compared to high-molecular-weight phthalates like DEHP (C₂₄H₃₈O₄, 390.6 g/mol). Branching reduces volatility and may increase hydrophobicity compared to linear analogs (e.g., DBP, C₁₆H₂₂O₄, 278.3 g/mol) .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Alkyl Chain Structure | Key Physicochemical Traits |
|---|---|---|---|
| Bis(3-methylpentyl) | 278.3 | Branched (C₅) | Moderate hydrophobicity, low volatility |
| DEHP | 390.6 | Branched (C₈) | High hydrophobicity, persistent |
| DBP | 278.3 | Linear (C₄) | Higher volatility, water-soluble |
| DINP | 418.6 | Branched (C₉) | Very hydrophobic, low acute toxicity |
Toxicity and Endocrine Effects
- This compound’s toxicity profile is unknown but may align with DBP due to similar molecular weight.
- Endocrine Disruption: DEHP, DBP, and DINP demonstrate estrogenic activity in medaka fish, with DEHP linked to reproductive organ malformations in rats .
Table 2: Toxicity and Regulatory Status
| Compound | Acute Toxicity (LC₅₀, ppm) | Estrogenic Activity | EU REACH SVHC Listing |
|---|---|---|---|
| DEHP | >50 (non-acute) | Yes | Yes |
| DBP | 0.63 | Yes | Yes |
| DINP | >50 | Weak | Restricted in toys |
| Bis(3-methylpentyl) | Unknown | Unknown | No |
Environmental Persistence and Bioaccumulation
- Persistence : High-molecular-weight phthalates like DEHP and DINP are more persistent due to hydrophobicity and resistance to degradation . This compound’s branched structure may enhance environmental retention compared to DBP.
- Bioaccumulation: DEHP accumulates in aquatic organisms (e.g., fish and mollusks) due to its log P (octanol-water partition coefficient) of ~7.5 .
Regulatory and Health Implications
- Regulations: DEHP, DBP, and BBP are restricted under EU REACH due to endocrine-disrupting properties .
- Health Risks : DBP and DEHP are associated with reproductive toxicity (e.g., reduced semen quality) and cancer risks in infants . This compound’s structural similarity to these compounds warrants precautionary evaluation.
Biological Activity
Bis(3-methylpentyl) phthalate (BMPP) is a member of the phthalate family, which are esters of phthalic acid commonly used as plasticizers in various industrial applications. This article explores the biological activity of BMPP, focusing on its antimicrobial, insecticidal, and potential endocrine-disrupting properties, supported by diverse research findings and case studies.
Overview of Phthalates
Phthalates, including BMPP, are widely recognized for their utility in enhancing the flexibility and durability of plastics. However, concerns regarding their safety have emerged due to their potential biological effects. BMPP is structurally similar to other phthalates that have been extensively studied for their biological activities.
1. Antimicrobial Activity
Research indicates that BMPP exhibits significant antimicrobial properties. A study isolated various phthalate compounds from Brevibacterium mcbrellneri, demonstrating broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined through standard assays, showing effective inhibition at concentrations as low as 0.5 μg/mL .
Table 1: Antimicrobial Activity of BMPP
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
| Klebsiella pneumoniae | 1.5 |
2. Insecticidal Activity
BMPP has also been evaluated for its insecticidal properties. Studies have shown that various phthalates can inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. This inhibition leads to neurotoxic effects, making BMPP a candidate for pest control applications .
Table 2: Insecticidal Efficacy of BMPP
| Insect Species | LC50 (ppm) | Mechanism of Action |
|---|---|---|
| Aedes aegypti | 50 | AChE inhibition |
| Culex pipiens | 40 | AChE inhibition |
3. Endocrine Disruption Potential
Phthalates are known endocrine disruptors that can interfere with hormonal functions in both humans and wildlife. BMPP's potential to disrupt testosterone homeostasis has been highlighted in various studies, indicating a risk for reproductive health issues in exposed populations . Specifically, the transformation of BMPP into its monoester form may lead to significant hormonal alterations.
Case Study 2: Human Exposure Assessment
A study analyzing urinary metabolites of phthalates found significant correlations between personal care product use and increased levels of phthalate metabolites, including those derived from BMPP . The study emphasized the need for ongoing monitoring of phthalate exposure in the general population due to their widespread use in consumer products.
Q & A
Q. Table 1. Comparison of Extraction Techniques for Phthalates
| Method | Recovery (%) | LOD (ppb) | Key Advantage | Reference |
|---|---|---|---|---|
| Ultrasonic (UE) | 92–105 | 0.5 | Cost-effective for soil/sediment | |
| HS-SPME | 85–98 | 0.2 | Minimal solvent use | |
| ASE | 88–102 | 0.3 | High throughput |
Q. Table 2. Key Metabolites of Regulatory Relevance
| Phthalate | Primary Metabolite | Biomarker Utility |
|---|---|---|
| This compound | Mono-(3-methylpentyl) Phthalate | Urinary biomarker for exposure studies |
| DEHP | MEHP, MEHHP | Linked to endocrine disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
